molecular formula C10H15Cl2N3 B1417792 [2-(7-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride CAS No. 1158319-46-0

[2-(7-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride

Cat. No. B1417792
M. Wt: 248.15 g/mol
InChI Key: RCSURNGADNUKKB-UHFFFAOYSA-N
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Description

“[2-(7-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride” is a chemical compound with the molecular formula C10H15Cl2N3 and a molecular weight of 248.15. It is related to the benzimidazole class of compounds .


Molecular Structure Analysis

The molecular structure of “[2-(7-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride” can be represented by the InChI code: 1S/C10H13N3.2ClH/c1-2-13-9-6-4-3-5-8(9)12-10(13)7-11;;/h3-6H,2,7,11H2,1H3;2*1H . This indicates that the compound contains a benzimidazole ring with a methyl group at the 7th position and an ethylamine group at the 2nd position .


Physical And Chemical Properties Analysis

“[2-(7-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.

Scientific Research Applications

Antineoplastic and Antifilarial Applications

  • A series of compounds related to [2-(7-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride, such as alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, have shown significant antineoplastic and antifilarial activities. These compounds demonstrated growth inhibition in L1210 cells and significant activity against adult worms of various filarial species in vivo (Ram et al., 1992).

Antimicrobial and Cytotoxic Activity

  • 1-Methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines, closely related to the compound , have been synthesized and evaluated for antibacterial and cytotoxic properties. Some of these compounds exhibited notable antibacterial activity and cytotoxicity in vitro (Noolvi et al., 2014).

Antibacterial and Entomological Activities

  • Derivatives containing benzimidazole and imidazoline moieties, similar to the compound of interest, have been synthesized and shown to possess potent antibacterial and entomological activities, including antifeedant, acaricidal, contact toxicity, and stomach toxicity (Chaudhary et al., 2011).

Anti-inflammatory Potential

  • N', N''-(1-(1H-benzimidazole-2-yl)-2-(4-substituted phenyl ethane-1, 2-diyl)) substituted aromatic amines and hydrazides, closely related to [2-(7-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride, have been synthesized and evaluated for anti-inflammatory activity in animal models, showing good potential in this area (KunnambathKrishnakumar et al., 2013).

Applications in Organic Light-Emitting Diodes (OLEDs)

  • Bipolar molecules containing both hole-transporting triphenylamine and electron-transporting benzimidazole moieties, related to [2-(7-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride, have been developed for use in phosphorescent organic light-emitting diodes (OLEDs), showing excellent thermal stability and good performance in solution-processed devices (Ge et al., 2008).

properties

IUPAC Name

2-(4-methyl-1H-benzimidazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.2ClH/c1-7-3-2-4-8-10(7)13-9(12-8)5-6-11;;/h2-4H,5-6,11H2,1H3,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSURNGADNUKKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(7-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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